molecular formula C6H7NO2 B13449803 N-Ethyl-d3 Maleimide

N-Ethyl-d3 Maleimide

Cat. No.: B13449803
M. Wt: 128.14 g/mol
InChI Key: HDFGOPSGAURCEO-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Ethyl-d3 Maleimide is an organic compound derived from maleic acid. It contains an amide functional group and is an alkene that is reactive toward thiols. This compound is commonly used to modify cysteine residues in proteins and peptides .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Ethyl-d3 Maleimide can be synthesized through various methods. One common method involves the reaction of maleic anhydride with ethylamine under controlled conditions. The reaction typically occurs in an organic solvent such as tetrahydrofuran, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors where maleic anhydride and ethylamine are reacted under optimized conditions. The reaction mixture is then subjected to distillation and purification processes to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-d3 Maleimide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

N-Ethyl-d3 Maleimide exerts its effects through the alkylation of thiol groups in proteins and peptides. This reaction is virtually irreversible and results in the formation of stable thioether bonds. The compound acts as an irreversible inhibitor of cysteine peptidases by alkylating the active site thiol group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethyl-d3 Maleimide is unique due to its specific reactivity with thiols and its ability to form stable thioether bonds. This makes it particularly useful in modifying cysteine residues in proteins and peptides, which is not as effectively achieved with other similar compounds .

Properties

Molecular Formula

C6H7NO2

Molecular Weight

128.14 g/mol

IUPAC Name

1-(2,2,2-trideuterioethyl)pyrrole-2,5-dione

InChI

InChI=1S/C6H7NO2/c1-2-7-5(8)3-4-6(7)9/h3-4H,2H2,1H3/i1D3

InChI Key

HDFGOPSGAURCEO-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])CN1C(=O)C=CC1=O

Canonical SMILES

CCN1C(=O)C=CC1=O

Origin of Product

United States

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